R.g.-Keto III

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

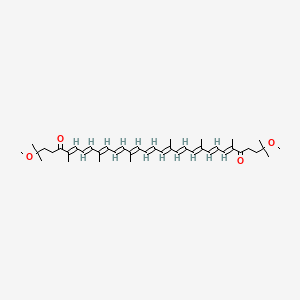

R.g.-Keto III is a xanthophyll.

Applications De Recherche Scientifique

Metabolic Disorders

R.g.-Keto III has been extensively studied for its role in metabolic disorders, particularly obesity and type 2 diabetes. Research indicates that ketone bodies can improve insulin sensitivity and reduce blood glucose levels, making them beneficial for individuals with insulin resistance.

- Case Study : A study involving 43,776 adults demonstrated that higher dietary ketogenic ratios were associated with a significant reduction in all-cause mortality, suggesting the potential of this compound in metabolic health management .

| Study | Population | Findings |

|---|---|---|

| NHANES Study | 43,776 adults | Inverse association between dietary ketogenic ratio and all-cause mortality (HR = 0.76) |

Neurological Disorders

The neuroprotective effects of this compound have been highlighted in research focusing on conditions such as epilepsy and Alzheimer's disease. Ketogenic diets have shown efficacy in reducing seizure frequency in epilepsy patients and may also protect against cognitive decline.

- Case Study : A narrative review indicated that ketogenic diets could enhance cognitive function and provide neuroprotection through anti-inflammatory mechanisms .

| Condition | Mechanism | Outcome |

|---|---|---|

| Epilepsy | Ketone bodies as an energy source | Reduced seizure frequency |

| Alzheimer's | Anti-inflammatory effects | Potential cognitive improvement |

Cancer Treatment

This compound is being explored as an adjunct therapy in cancer treatment due to its ability to alter metabolism within cancer cells. The Warburg effect suggests that cancer cells preferentially use glucose for energy; therefore, a ketogenic diet can potentially "starve" these cells by limiting glucose availability.

- Case Study : Research has shown that ketogenic diets may enhance the effectiveness of chemotherapy by making cancer cells more susceptible to treatment .

| Cancer Type | Treatment Strategy | Result |

|---|---|---|

| Various | Ketogenic diet + Chemotherapy | Increased susceptibility of cancer cells to treatment |

Health Benefits

The applications of this compound extend beyond specific diseases to overall health benefits:

- Weight Loss : Studies indicate that ketogenic diets can lead to significant weight loss and improvements in body composition due to enhanced fat oxidation .

- Gut Health : While there are concerns regarding gut microbiota diversity on ketogenic diets, certain studies suggest that this compound may positively influence gut health by promoting beneficial bacteria .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural identity of R.g.-Keto III?

To verify structural identity, use nuclear magnetic resonance (NMR) for proton and carbon environments, Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference spectral data with published literature or databases for validation .

Q. How can researchers establish purity criteria for this compound in synthetic chemistry studies?

Employ high-performance liquid chromatography (HPLC) with UV detection, using validated reference standards. Report impurities ≥0.1% and adhere to International Council for Harmonisation (ICH) guidelines for method validation, including specificity, linearity, and precision .

Q. What in vitro models are appropriate for preliminary assessment of this compound’s biological activity?

Use cell-based assays with relevant cell lines (e.g., cancer lines for antiproliferative studies). Include positive/negative controls and validate results through dose-response curves and replicate experiments to ensure reproducibility .

Q. What ethical guidelines apply to animal studies investigating this compound’s pharmacological effects?

Follow the ARRIVE 2.0 guidelines for experimental design, obtain Institutional Animal Care and Use Committee (IACUC) approval, and implement the 3Rs principles (Replacement, Reduction, Refinement) to minimize animal use and suffering .

Q. How should researchers conduct a systematic literature review on this compound’s mechanisms of action?

Use databases like PubMed and Scopus with Boolean search terms (e.g., "this compound AND pharmacokinetics"). Screen studies for methodological rigor, sample size, and reproducibility. Document gaps in mechanistic studies to justify novel hypotheses .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal stability of this compound under varying environmental conditions?

Utilize differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) with controlled heating rates (e.g., 5–20°C/min) under inert and oxidative atmospheres. Include control groups and replicate runs to assess degradation kinetics .

Q. What statistical approaches resolve contradictions in this compound’s efficacy data across preclinical studies?

Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Use funnel plots and Egger’s regression to assess publication bias. Stratify results by study design (e.g., in vivo vs. in vitro) to identify confounding variables .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced potency?

Systematically synthesize analogs with modifications to key functional groups. Pair biological testing (e.g., IC50 assays) with computational methods like molecular docking to correlate structural changes with activity. Use cheminformatics tools to predict ADMET properties .

Q. What methodologies improve this compound’s synthetic yield while preserving stereochemical integrity?

Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Monitor intermediates using chiral HPLC or circular dichroism (CD) spectroscopy. Compare enantiomeric excess (ee) across conditions to identify optimal pathways .

Q. How to validate analytical methods for quantifying this compound in complex biological matrices?

Follow ICH Q2(R1) guidelines for validation. Assess matrix effects via spike-and-recovery experiments in plasma/tissue homogenates. Validate limits of detection (LOD) and quantification (LOQ) using calibration curves with ≥6 concentration points. Include stability tests under storage conditions .

Q. Methodological Considerations

- Data Presentation : Tabulate experimental parameters (e.g., reaction conditions, spectral peaks) in supplementary materials for reproducibility. Use standardized formats for reporting biological activity (e.g., IC50 ± SEM) .

- Contradiction Analysis : Apply triangulation by combining spectroscopic, computational, and biological data to resolve discrepancies. Document outlier removal criteria transparently .

- Framework Integration : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

Propriétés

Formule moléculaire |

C42H60O4 |

|---|---|

Poids moléculaire |

628.9 g/mol |

Nom IUPAC |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene-5,28-dione |

InChI |

InChI=1S/C42H60O4/c1-33(21-15-23-35(3)25-17-27-37(5)39(43)29-31-41(7,8)45-11)19-13-14-20-34(2)22-16-24-36(4)26-18-28-38(6)40(44)30-32-42(9,10)46-12/h13-28H,29-32H2,1-12H3/b14-13+,21-15+,22-16+,25-17+,26-18+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+ |

Clé InChI |

YYCQFETXOGJFMD-IDPZBRFSSA-N |

SMILES isomérique |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C(=O)CCC(OC)(C)C)/C)/C)/C)/C=C/C=C(/C=C/C=C(/C(=O)CCC(OC)(C)C)\C)\C |

SMILES canonique |

CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.